2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C21H15F3N4O2 and its molecular weight is 412.372. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
The compound's structural analogs have been explored for their potential as antiviral agents. A study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to Enviroxime, highlighted their design and synthesis for testing as antirhinovirus agents. The imidazo ring construction in these compounds was initiated from aminopyridine, with key steps including the development of a new Horner−Emmons reagent for the direct incorporation of methyl vinylcarboxamide (Hamdouchi et al., 1999).
Radiolabelled Probes for Peripheral Benzodiazepine Receptors
Research into imidazo[1,2-α]pyridines as ligands for Peripheral Benzodiazepine Receptors (PBR) has been conducted with the aim of developing probes for studying PBR in vivo using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). One study synthesized and evaluated the radioiodinated analogues of these compounds for potential in vivo study of PBR using SPECT, achieving radiochemical yields of 40-85% (Katsifis et al., 2000).
Fluorescent Probes for Mercury Ion Detection
A one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, has produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. Among these novel derivatives, one has been demonstrated as an efficient fluorescent probe for mercury ion detection both in acetonitrile and in buffered aqueous solution, indicating its utility for environmental and analytical applications (Shao et al., 2011).
Antitumor Activities
Imidazole acyl urea derivatives, intermediates structurally similar to the compound , have been synthesized and evaluated for their antitumor activities. These compounds have shown promising inhibitory activities against human gastric carcinoma cell lines, suggesting potential therapeutic applications in cancer treatment (Zhu, 2015).
Insecticidal Assessment
Investigations into heterocycles incorporating a thiadiazole moiety have been conducted for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These studies aim to develop novel agrochemical agents for pest management, indicating the broader applicational scope of such chemical frameworks (Fadda et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the PI3K/Akt/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound acts as a PI3K/mTOR dual inhibitor . It has been identified as a novel candidate with excellent kinase selectivity . It can regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis . The compound can regulate this pathway by inhibiting the phosphorylation of AKT and S6 proteins .
Pharmacokinetics
The compound has favorable pharmacokinetic properties. It has an oral bioavailability of 76.8% , which suggests that it is well-absorbed and can reach therapeutic concentrations in the body when administered orally .
Properties
IUPAC Name |
2-(2-pyridin-3-ylbenzimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)30-16-9-7-15(8-10-16)26-19(29)13-28-18-6-2-1-5-17(18)27-20(28)14-4-3-11-25-12-14/h1-12H,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVKUZRYRUXGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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